molecular formula C7H9NO B1606674 1-(Pyrrolidin-1-yl)prop-2-yn-1-one CAS No. 82038-67-3

1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Cat. No. B1606674
CAS RN: 82038-67-3
M. Wt: 123.15 g/mol
InChI Key: GYMKXYIJIPTPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Pyrrolidin-1-yl)prop-2-yn-1-one” is a chemical compound with the CAS Number: 82038-67-3 . It has a molecular weight of 123.15 and its IUPAC name is 1-propioloylpyrrolidine .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-1-yl)prop-2-yn-1-one” is represented by the InChI code: 1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2 . This indicates that the compound consists of 7 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The compound has a melting point of 89-91 . The exact density, boiling point, and flash point are not specified in the search results .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • 1-(Pyrrolidin-1-yl)prop-2-yn-1-one is used in the synthesis of chemical and pharmaceutical intermediates .
    • It has diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer, and antioxidant .
  • Drug Discovery

    • The five-membered pyrrolidine ring, which is a part of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
    • The influence of steric factors on biological activity was also investigated, describing the structure–activity relationship (SAR) of the studied compounds .
  • Synthesis of Alkaloids and Unusual β-amino Acids

    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
    • They have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
  • Chemical Synthesis

    • 1-(Pyrrolidin-1-yl)prop-2-yn-1-one is used in the synthesis of various chemical compounds .
    • It is often used as a starting material or intermediate in the synthesis of more complex molecules .
  • Synthesis of Imidazo[1,2-a]pyridines

    • The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
    • This method provides a practical approach to the synthesis of imidazo[1,2-a]pyridines, which are important heterocyclic compounds with various biological activities .
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones

    • Pyrrolidin-2-ones have been used in the synthesis of 1,5-substituted pyrrolidin-2-ones .
    • This transformation was realized in one pot using alkaline saponification of the ester group followed by thermolysis .
    • This strategy simplifies the synthetic sequence and increases the practicality of this method .
  • Synthesis of Pyrrolidine Derivatives

    • 1-(Pyrrolidin-1-yl)prop-2-yn-1-one can be used in the synthesis of various pyrrolidine derivatives .
    • These derivatives have been reported in the literature from 2015 to date .
    • The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
    • The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Synthesis of Bioactive Compounds

    • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
    • Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, due mainly to their easy structural modification, heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
  • Glucocorticoids Synthesis

    • 1-(Pyrrolidin-1-yl)prop-2-yn-1-one might be used in the synthesis of glucocorticoids .
    • Glucocorticoids participate in the behavioral and physiological responses generated under stressful circumstances coming from different sources-physical and/or psychological .

properties

IUPAC Name

1-pyrrolidin-1-ylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMKXYIJIPTPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320285
Record name 1-propioloylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-yl)prop-2-yn-1-one

CAS RN

82038-67-3
Record name NSC357155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propioloylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50320285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of pyrrolidine (4.2 mL, 50.0 mmol) in water (25 mL) and MeOH (35 mL) at −50° C. was added methylpropiolate (4.5 mL, 50.0 mmol) dropwise. The reaction mixture was stirred at this temperature for 5 h then diluted with DCM (200 mL). 2M aqueous HCl (200 mL) was added and the layers were separated. The aqueous layer was extracted with DCM (2×100 mL). The combined organic layers were washed with aqueous sat. NaHCO3 (200 mL), water (200 mL), then brine (200 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (6.0 g, 98%) as a white solid that was used without further purification. δH (CDCl3) 3.68 (2H, t, J 6.8 Hz), 3.50 (2H, t, J 6.3 Hz), 3.04 (1H, s), 2.01-1.90 (4H, m).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-1-yl)prop-2-yn-1-one
Reactant of Route 2
Reactant of Route 2
1-(Pyrrolidin-1-yl)prop-2-yn-1-one
Reactant of Route 3
Reactant of Route 3
1-(Pyrrolidin-1-yl)prop-2-yn-1-one
Reactant of Route 4
Reactant of Route 4
1-(Pyrrolidin-1-yl)prop-2-yn-1-one
Reactant of Route 5
Reactant of Route 5
1-(Pyrrolidin-1-yl)prop-2-yn-1-one
Reactant of Route 6
Reactant of Route 6
1-(Pyrrolidin-1-yl)prop-2-yn-1-one

Citations

For This Compound
14
Citations
A Baglieri, L Meschisi, F De Sarlo… - European Journal of …, 2016 - Wiley Online Library
Isoxazoles, mainly 3,5‐disubstituted, are prepared by catalytic condensation of primary nitro compounds with terminal acetylenes by using a copper/base catalytic system. The …
NA Al-Awadi, AS Mohamed, OM Habib… - Journal of Analytical and …, 2020 - Elsevier
Flash vacuum pyrolysis (FVP) of twelve acetylenic amides was investigated. Products of pyrolysis were analyzed, characterized, and mechanisms for their thermal behavior were …
Number of citations: 5 www.sciencedirect.com
GK Rathod, R Jain - The Journal of Organic Chemistry, 2023 - ACS Publications
We describe the first-time use of a palladium-di(1-adamantyl)-n-butylphosphine catalytic system for the synthesis of alk-2-ynamides from terminal alkynes via aminocarbonylation …
Number of citations: 2 pubs.acs.org
ST Gadge, MV Khedkar, SR Lanke… - … Synthesis & Catalysis, 2012 - Wiley Online Library
Palladium‐on‐carbon (Pd/C)‐catalyzed oxidative aminocarbonylations of alk‐1‐ynes with secondary amines provide the corresponding alk‐2‐ynamides in a good to excellent yields. …
Number of citations: 72 onlinelibrary.wiley.com
J Hwang, J Choi, K Park, W Kim… - European Journal of …, 2015 - Wiley Online Library
Alkynyl amides were synthesized from a palladium‐catalyzed coupling reaction of alkynyl carboxylic acids and amines under carbon monoxide. The reaction was conducted with …
D García-López, MG Civit, CM Vogels… - Catalysis Science & …, 2018 - pubs.rsc.org
The stereoselective anti-addition of selenoboranes to α,β-acetylenic esters and amides was achieved in a transition metal-free context using catalytic amounts of PCy3. The reaction …
Number of citations: 13 pubs.rsc.org
JR Zhang, YY Liao, JC Deng, ZL Tang… - Asian Journal of …, 2017 - Wiley Online Library
4‐Diazabicyclo[2.2.2]octane (DABCO) was found to be an effective reagent for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates. In the …
Number of citations: 17 onlinelibrary.wiley.com
P Kratzer, B Ramming, S Römisch, G Maas - CrystEngComm, 2015 - pubs.rsc.org
The solid-state structures of six 3-iodopropiolamides (I–CC–CO–NR2; NR2 = pyrrolidino, 2,5-dihydro-1H-pyrrolo, piperidino, morpholino, methylamino, amino) have been determined …
Number of citations: 8 pubs.rsc.org
R Fritzemeier, A Gates, X Guo, Z Lin… - The Journal of Organic …, 2018 - ACS Publications
We report a phosphine-catalyzed trans hydroboration of alkynoate esters and amides. The reaction proceeds under mild conditions with exclusive (E)-selectivity to afford (E)-β-boryl …
Number of citations: 55 pubs.acs.org
RG Fritzemeier - 2020 - vtechworks.lib.vt.edu
Organoboron compounds are ubiquitous in organic chemistry. Fundamental transformations utilizing organoboron compounds are a necessary addition to any organic chemist's …
Number of citations: 0 vtechworks.lib.vt.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.